

Comparison of FPR2 agonist 3 versus other FPR2 agonists like Cmpd43

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Compound of Interest

Compound Name: *FPR2 agonist 3*

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A Comparative Guide to **FPR2 Agonist 3** (CMC23) and Cmpd43 for Researchers

This guide provides a detailed, objective comparison of two synthetic agonists for the Formyl Peptide Receptor 2 (FPR2): **FPR2 agonist 3** (also known as CMC23) and Cmpd43. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting FPR2, a key receptor in inflammation and immune regulation.

Introduction to FPR2 Agonists

FPR2 is a G protein-coupled receptor (GPCR) that plays a complex role in modulating inflammatory responses. It can be activated by a diverse range of ligands, leading to either pro-inflammatory or anti-inflammatory and pro-resolving effects. This dual nature makes FPR2 an attractive therapeutic target for a variety of inflammatory diseases. Synthetic agonists like **FPR2 agonist 3** (CMC23) and Cmpd43 are valuable tools for dissecting the intricate signaling pathways of FPR2 and for developing novel therapeutics.

Comparative Overview

Feature	FPR2 Agonist 3 (CMC23)	Cmpd43
Primary Target(s)	FPR2	FPR1 and FPR2 (Dual Agonist)
Reported Potency	Effective at nanomolar concentrations[1][2]	EC50 of 44 nM for hFPR2-mediated Ca2+ mobilization
Key Signaling Pathways	STAT3/SOCS3 pathway modulation[1][3]	Gai/o, Gα12/13, β-arrestin-1/-2 recruitment; ERK and Akt phosphorylation; cAMP inhibition
Primary Biological Effects	Anti-inflammatory and neuroprotective	Pro-resolving and immunomodulatory
Selectivity	Selective for FPR2	Acts on both FPR1 and FPR2

Quantitative Performance Data

The following tables summarize the available quantitative data for **FPR2 agonist 3** (CMC23) and Cmpd43 from published studies. It is important to note that direct head-to-head comparisons in the same experimental systems are limited.

Table 1: In Vitro Potency and Efficacy

Agonist	Assay	Cell Type	Parameter	Value
FPR2 Agonist 3 (CMC23)	LDH Release Assay	Organotypic hippocampal cultures	Inhibition of LPS-induced LDH release	Effective at nanomolar concentrations ^[1]
Cytokine Release (IL-1 β , IL-6)	Organotypic hippocampal cultures	Reduction of LPS-induced cytokine release	Effective at nanomolar concentrations ^[1]	
Cmpd43	Calcium Mobilization	CHO cells expressing hFPR2	EC50	44 nM
Neutrophil Migration	Human Polymorphonuclear Neutrophils (PMNs)	IC50 (vs. IL-8)	0.24 μ M	
cAMP Assay	CHO cells expressing hFPR2/ALX	IC50	11.6 \pm 1.9 nM	
GTPyS Binding Assay	CHO cells expressing hFPR2/ALX	IC50	207 \pm 51 nM	

Table 2: Effects on Inflammatory Mediators

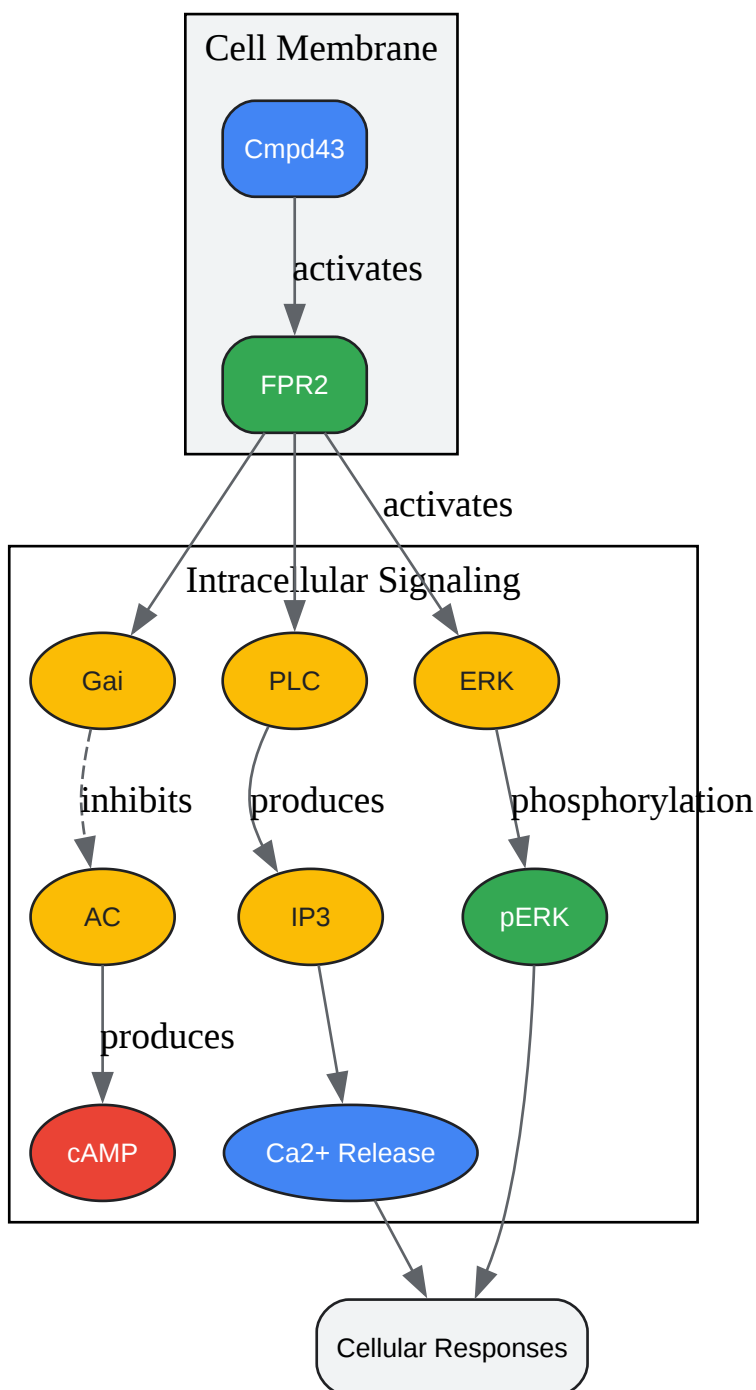
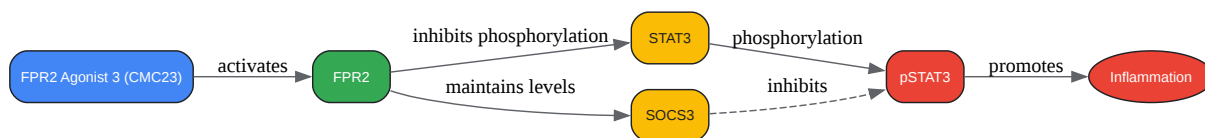
Agonist	Cell Type	Stimulus	Measured Mediator	Effect	Concentration
FPR2 Agonist 3 (CMC23)	Organotypic hippocampal cultures	LPS	IL-1 β	Decrease	Nanomolar range[1]
Organotypic hippocampal cultures	LPS	IL-6	Decrease	Nanomolar range[1]	
Cmpd43	Murine microglial BV-2 cells	LPS	TNF α	~25% Reduction	100 nM
Murine microglial BV-2 cells	LPS	Nitric Oxide (NO)	~25% Reduction	100 nM	
Murine microglial BV-2 cells	LPS	IL-10	~4-fold Increase	100 nM	

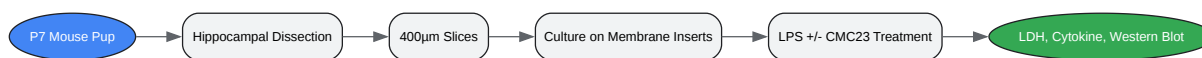
Signaling Pathways

FPR2 activation can trigger a multitude of downstream signaling cascades. The specific pathways activated can be agonist-dependent, leading to different cellular responses.

FPR2 Agonist 3 (CMC23) Signaling

FPR2 agonist 3 has been shown to exert its anti-inflammatory effects through the modulation of the STAT3/SOCS3 signaling pathway. In LPS-stimulated organotypic hippocampal cultures, CMC23 attenuates the phosphorylation of STAT3.[1][3]





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References

- 1. Stimulation of Formyl Peptide Receptor-2 by the New Agonist CMC23 Protects against Endotoxin-Induced Neuroinflammatory Response: A Study in Organotypic Hippocampal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
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